2-(benzylsulfanyl)-9-methyl-3-[(E)-(phenylimino)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
2-(benzylsulfanyl)-9-methyl-3-[(E)-(phenylimino)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrido[1,2-a]pyrimidine family This compound is characterized by its complex structure, which includes a benzylsulfanyl group, a phenylimino group, and a pyrido[1,2-a]pyrimidin-4-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylsulfanyl)-9-methyl-3-[(E)-(phenylimino)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step reactions. One common synthetic route starts with the preparation of the pyrido[1,2-a]pyrimidine core, followed by the introduction of the benzylsulfanyl and phenylimino groups. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide. The final step involves the condensation of the intermediate compounds to form the target molecule .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(benzylsulfanyl)-9-methyl-3-[(E)-(phenylimino)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The phenylimino group can be reduced to form the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylsulfanyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like thiols or amines can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(benzylsulfanyl)-9-methyl-3-[(E)-(phenylimino)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cell proliferation.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic properties.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 2-(benzylsulfanyl)-9-methyl-3-[(E)-(phenylimino)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes, such as cyclin-dependent kinases, which play a crucial role in cell cycle regulation . By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells. The pathways involved include the disruption of DNA synthesis and repair mechanisms, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
- 6-benzylsulfanyl-2-methyl-5-(triphenyl-phosphanylidene)-5H-pyrimidin-4-one
- 2-benzylsulfanyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol
Uniqueness
2-(benzylsulfanyl)-9-methyl-3-[(E)-(phenylimino)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one is unique due to its combination of a benzylsulfanyl group and a phenylimino group attached to the pyrido[1,2-a]pyrimidine core This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds
Properties
CAS No. |
303024-76-2 |
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Molecular Formula |
C23H19N3OS |
Molecular Weight |
385.5 g/mol |
IUPAC Name |
2-benzylsulfanyl-9-methyl-3-(phenyliminomethyl)pyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C23H19N3OS/c1-17-9-8-14-26-21(17)25-22(28-16-18-10-4-2-5-11-18)20(23(26)27)15-24-19-12-6-3-7-13-19/h2-15H,16H2,1H3 |
InChI Key |
GVCULYVOHWYNMT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=NC3=CC=CC=C3)SCC4=CC=CC=C4 |
Origin of Product |
United States |
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